Pyrazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines a pyrazole ring with a pyrimidine ring. The presence of both nitrogen and oxygen atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the annelation of pyrazole with polyfunctional uracils. One common method is the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Activated manganese dioxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Solvents: Toluene, dimethyl sulfoxide (DMSO), acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can yield various oxidized derivatives, while reduction can produce reduced forms with altered electronic properties.
Scientific Research Applications
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has shown potential as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2) and inducing apoptosis in cancer cells
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with an additional triazole ring.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C5H2N4O2 |
---|---|
Molecular Weight |
150.10 g/mol |
IUPAC Name |
pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
ZUQKVGGZSSJKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
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